molecular formula C15H13FO2 B13011926 2-((2-Fluorobenzyl)oxy)-3-methylbenzaldehyde

2-((2-Fluorobenzyl)oxy)-3-methylbenzaldehyde

Cat. No.: B13011926
M. Wt: 244.26 g/mol
InChI Key: NZLMNULWGMCDTF-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H13FO2 It is a derivative of benzaldehyde, featuring a fluorobenzyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 2-fluorobenzyl alcohol with 3-methylbenzaldehyde in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the alcohol reacts with an alkoxide to form the ether linkage. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)oxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-((2-Fluorobenzyl)oxy)-3-methylbenzoic acid.

    Reduction: 2-((2-Fluorobenzyl)oxy)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Fluorobenzyl)oxy)-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)oxy)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s ability to penetrate cell membranes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Fluorobenzyl)oxy)-3-methoxybenzaldehyde
  • 2-((2-Fluorobenzyl)oxy)-4-methylbenzaldehyde
  • 2-((2-Fluorobenzyl)oxy)-3-chlorobenzaldehyde

Uniqueness

2-((2-Fluorobenzyl)oxy)-3-methylbenzaldehyde is unique due to the specific positioning of the fluorobenzyl and methyl groups, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can also enhance its stability and bioavailability compared to non-fluorinated analogs.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

2-[(2-fluorophenyl)methoxy]-3-methylbenzaldehyde

InChI

InChI=1S/C15H13FO2/c1-11-5-4-7-12(9-17)15(11)18-10-13-6-2-3-8-14(13)16/h2-9H,10H2,1H3

InChI Key

NZLMNULWGMCDTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCC2=CC=CC=C2F

Origin of Product

United States

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